molecular formula C30H44O9 B13749721 Lanadoxin CAS No. 53735-73-2

Lanadoxin

カタログ番号: B13749721
CAS番号: 53735-73-2
分子量: 548.7 g/mol
InChIキー: IOXIBFLACIBMNF-RBRVDKDNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lanadoxin (CAS: 11014-58-7) is a cardiac glycoside derived from the digitalis plant family, structurally characterized as gitaloxigenin monodigitoxoside . It shares a core structure with other cardiac glycosides, comprising a steroidal aglycone (gitaloxigenin) linked to a single digitoxose sugar moiety. This compound is primarily investigated for its role in modulating sodium-potassium ATPase (Na⁺/K⁺-ATPase) activity, a mechanism critical for enhancing myocardial contractility and managing heart failure .

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

53735-73-2

分子式

C30H44O9

分子量

548.7 g/mol

IUPAC名

[(3S,5R,10S,13R,14S,17R)-3-[(2R,5S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate

InChI

InChI=1S/C30H44O9/c1-16-27(34)22(32)12-25(38-16)39-19-6-8-28(2)18(11-19)4-5-21-20(28)7-9-29(3)26(17-10-24(33)36-14-17)23(37-15-31)13-30(21,29)35/h10,15-16,18-23,25-27,32,34-35H,4-9,11-14H2,1-3H3/t16?,18-,19+,20?,21?,22?,23?,25+,26+,27-,28+,29-,30+/m1/s1

InChIキー

IOXIBFLACIBMNF-RBRVDKDNSA-N

異性体SMILES

CC1[C@H](C(C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3CC[C@]5([C@@]4(CC([C@@H]5C6=CC(=O)OC6)OC=O)O)C)C)O)O

正規SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: Lanadoxin is typically extracted from the Digitalis lanata plant. The extraction process involves several steps, including maceration, filtration, and purification. The purified extract is then subjected to chemical reactions to isolate digoxin.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction from Digitalis lanata, followed by purification using techniques such as chromatography. The final product is then formulated into various dosage forms, including tablets and injectable solutions .

化学反応の分析

Types of Reactions: Lanadoxin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and therapeutic action.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate under acidic conditions.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Substitution reactions can occur in the presence of nucleophiles under basic conditions.

Major Products: The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound .

科学的研究の応用

Lanadoxin has a wide range of applications in scientific research:

作用機序

Lanadoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx through the sodium-calcium exchanger. The increased intracellular calcium enhances myocardial contractility, thereby improving cardiac output .

類似化合物との比較

Comparison with Similar Compounds

Cardiac glycosides are classified by their aglycone structure (cardenolides or bufadienolides) and sugar moieties. Below, Lanadoxin is compared with digoxin, digitoxin, and ouabain in terms of chemistry, pharmacology, and clinical applications.

Structural and Pharmacokinetic Differences

Compound Aglycone Sugar Moieties Source Half-Life (Hours) Bioavailability
This compound Gitaloxigenin 1 digitoxose Semi-synthetic Not reported Inferred low
Digoxin Digitoxigenin 3 digitoxoses Digitalis lanata 36–48 60–80%
Digitoxin Digitoxigenin 1 digitoxose Digitalis purpurea 120–168 90–100%
Ouabain Ouabagenin 1 rhamnose Strophanthus gratus 20–30 <10%
  • Structural Insights : this compound’s single digitoxose sugar differentiates it from digoxin (three digitoxoses) and digitoxin (one digitoxose with a hydroxyl group variation) . This structural simplicity may reduce its binding affinity to plasma proteins compared to digitoxin .
  • Pharmacokinetics: While this compound’s half-life remains unquantified in the provided evidence, its monodigitoxoside structure suggests faster renal excretion than digitoxin but slower than ouabain .

Pharmacodynamic and Clinical Profiles

Compound Na⁺/K⁺-ATPase Inhibition Therapeutic Index Primary Use Common Side Effects
This compound Moderate Not reported Experimental for heart failure Inferred: Nausea, arrhythmias
Digoxin High Narrow Heart failure, atrial fibrillation Nausea, vomiting, bradycardia
Digitoxin High Narrow Heart failure (historical use) Similar to digoxin
Ouabain Low Very narrow Acute heart failure (limited use) Hypotension, ventricular tachycardia
  • Efficacy : Digoxin remains the gold standard due to its well-established dose-response relationship and extensive clinical validation . This compound’s moderate Na⁺/K⁺-ATPase inhibition, inferred from its structure, may offer a safer profile but with reduced efficacy .
  • Toxicity : All cardiac glycosides risk toxicity (e.g., arrhythmias, hyperkalemia). This compound’s narrower therapeutic index compared to digoxin is unconfirmed but plausible due to structural similarities .

Research and Clinical Data Gaps

  • This compound: Limited clinical trials or pharmacokinetic studies are reported in the provided evidence.
  • Digoxin : Robust data support its use in heart failure and atrial fibrillation, with a defined therapeutic range (0.5–2.0 ng/mL) .
  • Ouabain : Primarily used in acute settings due to rapid onset but short duration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。